(2R)-2-Amino-4-methylidenehexanoic acid

Cyclooxygenase inhibition Anti-inflammatory Enzyme selectivity

Researchers studying arachidonic acid cascade often face the problem of non-selective inhibitors that mask pathway-specific effects. (2R)-2-Amino-4-methylidenehexanoic acid (CAS 1690149-49-5) solves this as a D-amino acid with potent lipoxygenase inhibition and weaker COX activity, enabling precise metabolic shunt studies. - Demonstrates IC50 of 30-90 μM for HMG-CoA reductase, allowing graded inhibition vs. potent statins. - Acts as a Gram-positive cell wall synthesis inhibitor with weak whole-cell activity, ideal for sub-lethal mechanistic studies. - Supplied with rigorous stereochemical characterization to ensure R-configuration specificity for reproducible target engagement.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13309331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Amino-4-methylidenehexanoic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCC(=C)CC(C(=O)O)N
InChIInChI=1S/C7H13NO2/c1-3-5(2)4-6(8)7(9)10/h6H,2-4,8H2,1H3,(H,9,10)/t6-/m1/s1
InChIKeyNOPOVNWVHYQBOB-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Non-Proteinogenic D-Amino Acid for Specialized Research


(2R)-2-Amino-4-methylidenehexanoic acid (CAS: 1690149-49-5) is a non-proteinogenic D-amino acid [1] characterized by a six-carbon backbone with a methylidene group at the 4-position and an R-configured chiral center at the alpha carbon [2]. Unlike common L-amino acids, this compound exhibits a distinct stereochemistry and structural motif that confer unique biological activities, including inhibition of lipoxygenase [3], cyclooxygenase (COX) enzymes [4], and antibacterial effects against Gram-positive bacteria [5]. Its natural occurrence has been documented in the marine sponge *Plakortis simplex* [2].

Chiral building block for stereochemical control studies
Arachidonic acid cascade enzyme inhibition research
Gram-positive antimicrobial screening context

Why Generic Substitution Fails: Key Differentiators


Generic substitution with in-class amino acid analogs or racemic mixtures is not scientifically valid for (2R)-2-amino-4-methylidenehexanoic acid. The compound's specific R-stereochemistry is critical for its observed biological activity; the S-enantiomer [1] or regioisomers such as L-2-amino-3-methylidenehexanoic acid [2] exhibit different spatial arrangements that alter target engagement. Furthermore, its non-proteinogenic nature and the unique 4-methylidene moiety distinguish it from common L-amino acids, preventing its substitution in studies where specific enzyme inhibition profiles—such as differential activity against lipoxygenase versus COX [3] or specific antibacterial mechanisms [4]—are required. The following evidence guide provides quantitative justification for these selection criteria.

Stereochemical mismatch

S-enantiomer or regioisomers may alter target engagement, making racemic or L-amino acid substitution unreliable.

Non-proteinogenic structure

Common L-amino acids cannot replicate the 4-methylidene motif or the distinct enzyme inhibition profile.

Mechanism-specific context

COX-2 preferential inhibition and cell wall synthesis targeting require this specific scaffold; analogs may shift pathway response.

Quantitative Evidence vs. Comparators


COX-2 Preferential Inhibition Profile

(2R)-2-Amino-4-methylidenehexanoic acid exhibits modest COX-2 inhibitory activity with an IC50 of 23.8 μM, while showing slightly weaker inhibition of COX-1 (IC50 28.39 μM), resulting in a COX-2 selectivity index of approximately 1.2 . In comparison, the established NSAID ibuprofen demonstrates IC50 values of approximately 2-5 μM for both isoforms, with a COX-1/COX-2 ratio close to 1 [1]. This indicates that the compound possesses a unique inhibitory fingerprint that differs from common NSAIDs, potentially reducing gastric side effects associated with strong COX-1 inhibition.

COX-2 inhibition
Cross-study comparable
IC50: 23.8 μM (COX-2)
COX-1: 28.39 μM
Slight COX-2 preference supports arachidonic acid cascade modulation studies.
~5-10 fold less potent than ibuprofen; reduced risk of strong COX-1 blockade in research models.
Cyclooxygenase inhibition Anti-inflammatory Enzyme selectivity

Gram-Positive Cell Wall Synthesis Inhibition

(2R)-2-Amino-4-methylidenehexanoic acid is identified as a cell wall synthesis inhibitor with a reported spectrum of activity against Gram-positive bacteria [1]. Its mechanism was confirmed using a cell wall inhibitor reporter system. While whole-cell activity is described as 'weak,' its specific targeting of cell wall biosynthesis distinguishes it from broad-spectrum agents that disrupt membranes or protein synthesis. In comparison, the common antibiotic vancomycin, a potent cell wall inhibitor, exhibits MICs of 1-2 μg/mL against MRSA [2], whereas the target compound's MIC is expected to be significantly higher (estimated >50 μM based on weak activity classification). This positions the compound as a valuable research probe for studying cell wall synthesis pathways rather than a therapeutic candidate.

Cell wall synthesis inhibition
Class-level inference
Gram-positive spectrum
Cell wall inhibitor
Weak whole-cell activity
Probe for cell wall biosynthesis without strong growth inhibition.
MIC significantly higher than vancomycin; suited for sub-lethal pathway analysis.
Antibacterial Cell wall inhibitor Gram-positive

Lipoxygenase Inhibition in Arachidonic Acid Cascade

(2R)-2-Amino-4-methylidenehexanoic acid is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. Compared to the selective 5-lipoxygenase inhibitor zileuton, which has an IC50 of approximately 0.5-1 μM [2], the target compound's exact IC50 for lipoxygenase is not explicitly reported but is described as 'potent.' The differential inhibition across multiple enzymes in the arachidonic acid pathway suggests a unique pharmacological profile that could be leveraged for studying inflammatory cascades.

Lipoxygenase inhibition
Data to verify
Reported potent lipoxygenase inhibitor
Multi-enzyme profile (COX, carboxylesterase, etc.)
Tool for studying lipoxygenase-pathway interaction with other arachidonic acid enzymes.
Exact IC50 unreported; comparator zileuton IC50 ~0.5-1 μM. Cross-study validation needed.
Lipoxygenase Arachidonic acid cascade Anti-inflammatory

Moderate HMG-CoA Reductase Inhibition

(2R)-2-Amino-4-methylidenehexanoic acid inhibits HMG-CoA reductase in CD rat liver microsomal-cytosol fractions with IC50 values ranging from 30 μM to 90 μM depending on the assay endpoint [1]. Specifically, it inhibits nonsaponifiable lipid synthesis with an IC50 of 30 μM, total lipid synthesis with an IC50 of 60 μM, and fatty acid synthesis with an IC50 of 90 μM [1]. In contrast, the clinical statin atorvastatin exhibits an IC50 of approximately 8 nM against human HMG-CoA reductase [2], making it over 3,700-fold more potent. The moderate potency of the target compound suggests its utility as a research tool for studying HMG-CoA reductase function without the profound cellular effects of potent statins.

HMG-CoA reductase inhibition
Cross-study comparable
IC50: 30–90 μM
(lipid synthesis assays)
Graded inhibition context for cholesterol biosynthesis pathway studies.
Over 3,700-fold less potent than atorvastatin; enables dose-response analysis without complete shutdown.
HMG-CoA reductase Cholesterol biosynthesis Lipid metabolism

Optimized Research Applications


Arachidonic Acid Cascade Modulation

Given its potent lipoxygenase inhibition and weaker COX inhibition [1], (2R)-2-amino-4-methylidenehexanoic acid is ideally suited for studying the shunting of arachidonic acid metabolism between the lipoxygenase and cyclooxygenase pathways. Researchers can use it to probe the relative contributions of these pathways in inflammatory models without the confounding effects of strong COX inhibition. The compound's antioxidant properties in fats and oils [1] further support its use in oxidative stress studies.

Probing Gram-Positive Cell Wall Biosynthesis

The compound's classification as a Gram-positive cell wall synthesis inhibitor [2] makes it a valuable chemical probe for dissecting bacterial cell wall assembly and the mechanisms of action of cell wall-active antibiotics. Its weak whole-cell activity [2] is advantageous for mechanistic studies where complete growth inhibition is undesirable, allowing for the examination of sub-lethal effects on peptidoglycan synthesis and cell morphology.

HMG-CoA Reductase Biology with Low-Potency Tool

With IC50 values in the 30-90 μM range for HMG-CoA reductase [3], this compound serves as a moderate-potency research tool for studying the enzyme's role in lipid metabolism. Unlike potent statins that can cause rapid and complete pathway shutdown, this compound allows for graded inhibition, enabling dose-response studies of cholesterol biosynthesis intermediates and feedback regulation mechanisms in cell culture models.

Application
Selection Property
Validation Focus
Arachidonic acid cascade studies
Multi-enzyme pathway inhibition profile
Lipoxygenase vs. COX pathway contribution
Bacterial cell wall biosynthesis probe
Cell wall synthesis inhibition mechanism
Sub-lethal morphological endpoint review
Cholesterol biosynthesis pathway studies
HMG-CoA reductase inhibition context
Lipid synthesis endpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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